8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid
Description
8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinolone derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a fluorine atom at position 8, and a hydroxyl (-OH) group at position 2. The compound shares structural motifs with clinically used fluoroquinolones (e.g., norfloxacin, moxifloxacin) but distinguishes itself through the unique placement of the trifluoromethyl group .
Properties
Molecular Formula |
C11H5F4NO3 |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
8-fluoro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO3/c12-6-2-1-5(11(13,14)15)7-8(6)16-3-4(9(7)17)10(18)19/h1-3H,(H,16,17)(H,18,19) |
InChI Key |
SJCXUNCVYAFXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-5-fluorophenylglyoxylic Acid with Aromatic Derivatives
One efficient route involves cyclocondensation of 2-amino-5-fluorophenylglyoxylic acid with benzoyl derivatives in a polar aprotic solvent such as dimethylformamide (DMF). This process facilitates the formation of the quinoline core with subsequent fluorination and functionalization steps.
- Reactants: 2-amino-5-fluorophenylglyoxylic acid, benzoyl anilides
- Solvent: DMF
- Temperature: Reflux (~150°C)
- Duration: 4 hours
- Post-reaction: Pouring over ice to precipitate the quinoline carboxylic acid
Outcome: This method yields fluorinated quinoline-4-carboxylic acids, which can be further modified to introduce the trifluoromethyl group and hydroxyl functionalities.
Fluorination of Quinoline Derivatives
Fluorination at specific positions (such as position 8) can be achieved via electrophilic fluorination or nucleophilic aromatic substitution, depending on the precursor's electronic environment.
- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI)
- Nucleophilic fluorination with potassium fluoride (KF) under phase-transfer conditions
- Solvent: Acetonitrile or dimethyl sulfoxide (DMSO)
- Temperature: Room temperature to reflux
- Catalysts: Phase transfer catalysts or metal catalysts (e.g., copper)
Note: Direct fluorination at position 8 is often challenging due to regioselectivity, but using directing groups or protecting groups can improve selectivity.
Introduction of Trifluoromethyl Group at Position 5
The trifluoromethyl group is typically introduced via aromatic substitution reactions involving trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide (CF3I).
- Reagents: Togni's reagent or CF3I
- Catalyst: Copper or iron catalysts
- Solvent: Acetonitrile or dichloromethane
- Conditions: Reflux or microwave-assisted heating
- Electrophilic aromatic substitution at position 5
- The reaction is often regioselective due to the directing effects of existing substituents
Hydroxylation and Carboxylation
The hydroxyl group at position 4 and the carboxylic acid at position 3 are introduced via oxidation and carboxylation steps:
- Hydroxylation: Can be achieved through oxidative hydroxylation using reagents like hydrogen peroxide (H2O2) in the presence of catalysts.
- Carboxylation: Carboxylic acid groups are introduced via carbonation reactions, often involving carbon dioxide (CO2) under pressure or via oxidation of methyl groups.
Industrial and Laboratory Synthesis Routes
Patent-Driven Synthesis
A notable patent describes the synthesis of fluorinated quinoline derivatives via cyclocondensation of amino phenylglyoxylic acids with aromatic acyl derivatives, followed by fluorination and trifluoromethylation steps. The process emphasizes mild conditions, high yields, and environmental friendliness.
Cross-Coupling Reactions
Modern industrial synthesis employs cross-coupling reactions such as Suzuki–Miyaura coupling to attach trifluoromethyl groups or fluorine atoms onto pre-formed quinoline cores. These reactions benefit from high selectivity and scalability.
- Catalysts: Palladium-based
- Reagents: Trifluoromethylboronic acids or trifluoromethyl halides
- Solvent: Toluene, ethanol, or aqueous mixtures
- Temperature: Reflux or microwave-assisted heating
Data Tables Summarizing Key Reaction Parameters
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-5-fluorophenylglyoxylic acid | Aromatic acyl derivatives | DMF | Reflux (~150°C) | 4h | ~85% | Cyclocondensation |
| 2 | Quinoline intermediate | Electrophilic fluorinating agent | Acetonitrile | Room temp to reflux | 2-6h | Variable | Position 8 fluorination |
| 3 | Fluorinated quinoline | Trifluoromethylating reagent | Dichloromethane | Reflux | 4-8h | ~70% | Position 5 trifluoromethylation |
| 4 | Trifluoromethylated quinoline | Oxidation/ hydroxylation | Hydrogen peroxide | Room temp | 2-4h | ~75% | Hydroxyl at position 4 |
| 5 | Hydroxylated quinoline | Carboxylation | CO2 under pressure | Elevated temp | 12-24h | ~65% | Carboxylic acid at position 3 |
Notes and Considerations
- Selectivity: Achieving regioselectivity in fluorination and trifluoromethylation is crucial; directing groups or protecting groups are often employed.
- Reaction Conditions: Mild, controlled conditions favor higher yields and purity.
- Environmental Impact: Use of greener solvents and catalysts, such as water and recyclable catalysts, aligns with sustainable chemistry principles.
- Scale-up: Cross-coupling methods like Suzuki–Miyaura are preferred for industrial scale due to their robustness and high efficiency.
Chemical Reactions Analysis
8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines with potential biological activities .
Scientific Research Applications
8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it more effective .
Comparison with Similar Compounds
Structural Analogs in the Fluoroquinolone Class
Moxifloxacin (8-Methoxy-fluoroquinolone)
- Structure: 1-Cyclopropyl-7-[(S,S)-2,8-diazabicyclo[4.3.0]non-8-yl]-8-methoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Key Differences : Moxifloxacin has a methoxy group at position 8 and a bicyclic amine at position 7, enhancing Gram-positive bacterial coverage. In contrast, the target compound lacks the amine moiety but includes a trifluoromethyl group at position 5, which may improve membrane penetration and resistance to efflux pumps .
- Activity : Moxifloxacin exhibits broad-spectrum activity, including against Streptococcus pneumoniae. The trifluoromethyl group in the target compound could confer similar or improved potency against resistant strains due to increased lipophilicity .
Pefloxacin (1-Ethyl-6-fluoro-4-oxo-7-piperazinylquinoline-3-carboxylic acid)
- Structure: A first-generation fluoroquinolone with a piperazinyl group at position 5.
- Key Differences : The target compound replaces the piperazinyl group with a trifluoromethyl group at position 5 and a fluorine at position 6. This structural shift may reduce side effects associated with piperazine (e.g., CNS toxicity) while maintaining or enhancing antibacterial activity .
Besifloxacin (7-Chloro-8-fluoro-1-cyclopropylquinoline-3-carboxylic acid)
- Structure : Features a chlorine at position 7 and a cyclopropyl group at position 1.
- Key Differences : The target compound’s trifluoromethyl group at position 5 and hydroxyl group at position 4 could improve DNA gyrase inhibition kinetics compared to besifloxacin’s chloro substituent .
Positional Isomers and Trifluoromethyl Derivatives
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 23779-95-5)
- Structure : Trifluoromethyl at position 8 instead of 5.
- Impact : The positional isomerism alters electronic distribution and steric interactions. The 8-trifluoromethyl derivative may exhibit reduced activity due to unfavorable steric hindrance with the DNA gyrase active site compared to the 5-substituted target compound .
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63010-70-8)
- Structure : Lacks the trifluoromethyl group at position 5.
- Impact : Absence of the -CF₃ group likely diminishes lipophilicity and membrane permeability, reducing bioavailability and potency against efflux-pump-expressing pathogens .
Biological Activity
8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 1065093-90-4) is a heterocyclic compound notable for its quinoline structure, which features a fluorine atom at the 8-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 5-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The compound's molecular formula and structure significantly influence its biological behavior. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid can inhibit various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Quinoline derivatives are recognized for their anticancer potential. This particular compound has been studied for its ability to inhibit specific enzymes involved in cancer pathways. The trifluoromethyl substitution may enhance binding affinity to these enzymes, leading to effective modulation of their activity .
The biological activity of 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid is thought to involve interactions with key enzymes and receptors. For example, it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. Further research is needed to fully elucidate these mechanisms and their implications for therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline compounds, including 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid, exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
- Anticancer Activity : In vitro studies on cancer cell lines (e.g., MCF-7) revealed that this compound induced apoptosis and arrested the cell cycle at the G1 phase. Molecular docking studies indicated significant binding interactions with key amino acid residues in target proteins .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs and their biological activities:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | 26893-12-9 | 0.95 | Antimicrobial |
| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 318-35-4 | 0.81 | Anticancer |
| Ethyl 4-hydroxyquinoline-3-carboxylate | 26892-90-0 | 0.81 | Antiviral |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 97019 | 0.78 | Unknown |
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl Position : Moving the -CF group from position 5 to 6 (as in 8-chloro-6-trifluoromethyl analogs) reduces antimicrobial activity (MIC increases from 25 μg/mL to >100 μg/mL) .
- Fluorine Substitution : 8-Fluoro derivatives show enhanced membrane permeability compared to non-fluorinated analogs due to increased lipophilicity (logP ~2.5 vs. ~1.8) .
- Hydroxyl Group : Removal of the 4-hydroxy group abolishes metal-chelating activity, critical for enzyme inhibition (e.g., amylase or kinase targets) .
Advanced: How to resolve contradictions in reported biological activity across similar analogs?
Case Example : Discrepancies in antimicrobial efficacy between 8-fluoro-5-CF and 8-chloro-6-CF derivatives arise from:
- Substituent Electronic Effects : Electron-withdrawing -CF at position 5 stabilizes the quinoline ring, enhancing target binding .
- Methodological Variability : Differences in assay conditions (e.g., pH, bacterial strain) can alter MIC values. Standardization using CLSI guidelines is recommended .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Proposed mechanisms include:
- Enzyme Inhibition : The carboxylic acid and hydroxyl groups chelate Mg ions in bacterial DNA gyrase, disrupting ATP binding (observed in fluoroquinolone analogs) .
- Receptor Binding : Trifluoromethyl groups enhance hydrophobic interactions with kinase active sites (e.g., EGFR inhibition in cancer studies) .
Advanced: How can computational modeling guide derivative design?
- Docking Studies : Molecular dynamics simulations predict binding affinity with targets like topoisomerase IV. For example, 8-fluoro substitution improves fit scores by 15% compared to chloro analogs .
- QSAR Models : Quantitative parameters (e.g., Hammett σ values for -CF) correlate with antibacterial potency, enabling rational substituent selection .
Advanced: What are the challenges in quantifying this compound in biological matrices?
- Detection Limits : LC-MS/MS methods achieve sensitivity down to 1 ng/mL, but matrix effects (e.g., plasma proteins) require stable isotope internal standards (e.g., -labeled analogs) .
- Solubility Issues : Low aqueous solubility (logS ~-3.5) necessitates DMSO-based stock solutions, which can interfere with cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
